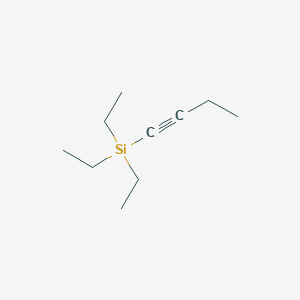
(But-1-yn-1-yl)(triethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(But-1-yn-1-yl)(triethyl)silane is an organosilicon compound with the molecular formula C10H20Si It is characterized by the presence of a but-1-yn-1-yl group attached to a triethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-yn-1-yl)(triethyl)silane typically involves the reaction of but-1-yne with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkyne undergoes addition to the silicon-hydrogen bond of triethylsilane. This reaction is often catalyzed by transition metal complexes such as platinum or rhodium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
化学反应分析
Types of Reactions
(But-1-yn-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using hydrosilanes and a suitable catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the but-1-yn-1-yl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form silanols or other oxygen-containing derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrosilanes such as triethylsilane and catalysts like boron trifluoride etherate.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are typically employed.
Major Products Formed
Reduction: The major product is the corresponding alkane.
Substitution: The products vary depending on the nucleophile used, resulting in substituted silanes.
Oxidation: The major products are silanols or siloxanes.
科学研究应用
(But-1-yn-1-yl)(triethyl)silane has several applications in scientific research:
作用机制
The mechanism of action of (But-1-yn-1-yl)(triethyl)silane involves the reactivity of the silicon-hydrogen bond and the alkyne group. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition to the alkyne, forming a new carbon-silicon bond. This process is typically catalyzed by transition metal complexes, which facilitate the activation of the silicon-hydrogen bond and the alkyne .
相似化合物的比较
Similar Compounds
Triethylsilane: Similar in structure but lacks the alkyne group, making it less reactive in certain types of reactions.
Trimethylsilylacetylene: Contains a trimethylsilyl group instead of triethylsilyl, leading to different steric and electronic properties.
(But-1-yn-1-yl)trimethylsilane: Similar structure but with a trimethylsilyl group, affecting its reactivity and applications.
Uniqueness
(But-1-yn-1-yl)(triethyl)silane is unique due to the combination of the alkyne group and the triethylsilyl moiety. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis and various applications .
属性
CAS 编号 |
81129-47-7 |
|---|---|
分子式 |
C10H20Si |
分子量 |
168.35 g/mol |
IUPAC 名称 |
but-1-ynyl(triethyl)silane |
InChI |
InChI=1S/C10H20Si/c1-5-9-10-11(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI 键 |
AWSVJXLGARRXSL-UHFFFAOYSA-N |
规范 SMILES |
CCC#C[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


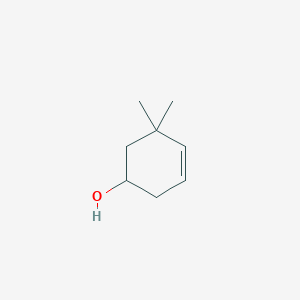
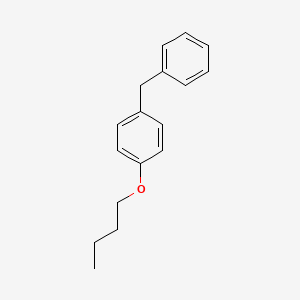
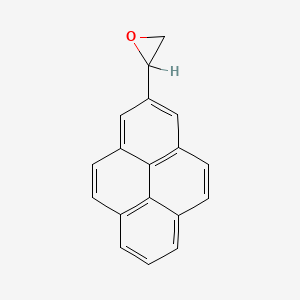
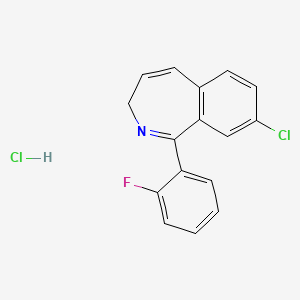
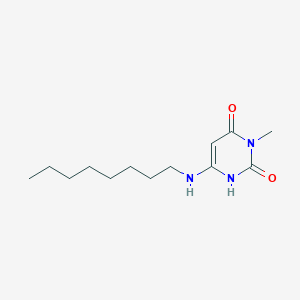
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)
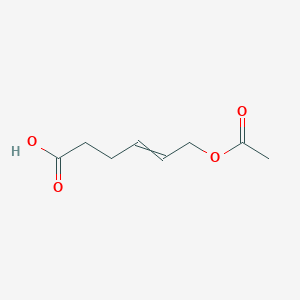
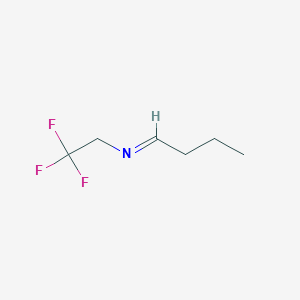
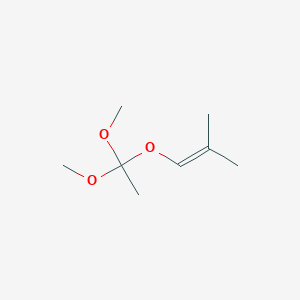
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
